molecular formula C17H20N2O3 B256052 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide

2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide

Cat. No. B256052
M. Wt: 300.35 g/mol
InChI Key: PSYWBPZRKBUMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide is not fully understood. However, studies have suggested that the compound may act as an inhibitor of various enzymes and receptors in the body, such as acetylcholinesterase and NMDA receptors, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects
Studies have shown that 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide has various biochemical and physiological effects. In vitro studies have demonstrated that the compound has antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases such as cancer and Alzheimer's disease. In vivo studies have shown that the compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide in lab experiments is its potential as a lead compound for the development of new drugs. The compound has shown promising results in various studies and may be a useful tool for drug discovery. However, one limitation of using the compound is its limited availability and high cost, which may hinder its use in large-scale experiments.

Future Directions

There are several future directions for the research of 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide. One direction is to further investigate the mechanism of action of the compound and its effects on various enzymes and receptors in the body. Another direction is to explore the potential of the compound as a treatment for various diseases such as cancer and inflammation. Additionally, future research could focus on the development of new derivatives of the compound with improved properties and lower costs.

Synthesis Methods

The synthesis of 2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide involves the reaction of 2-(2-methylphenoxy) acetic acid with 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified by various methods such as column chromatography or recrystallization.

Scientific Research Applications

2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, the compound has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders such as Alzheimer's disease. In pharmacology, the compound has been studied for its potential as a drug candidate for various diseases such as cancer and inflammation. In medicinal chemistry, the compound has been investigated for its structure-activity relationship and its potential as a lead compound for the development of new drugs.

properties

Product Name

2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C17H20N2O3/c1-11-7-8-14-13(9-11)17(22-19-14)18-16(20)10-21-15-6-4-3-5-12(15)2/h3-6,11H,7-10H2,1-2H3,(H,18,20)

InChI Key

PSYWBPZRKBUMPH-UHFFFAOYSA-N

SMILES

CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=CC=C3C

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=CC=C3C

Origin of Product

United States

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